Trichosiderin B

描述

Historical Context and Evolution of Nomenclature within Pigment Chemistry

The journey to understanding the pigments responsible for red hair began over a century ago. In the late 19th century, H.C. Sorby reported the extraction of a pink pigment from red human hair using dilute sulfuric acid. medicaljournalssweden.se This initial observation laid the groundwork for future investigations into the unique chemistry of red hair.

Decades later, Rothman and Flesch rediscovered this pigment and named it "trichosiderin," a combination of the Greek words 'trichos' (hair) and 'sideros' (iron), under the erroneous belief that it was an iron-containing compound. medicaljournalssweden.seresearchgate.net However, subsequent analysis revealed that the isolated pigments contained no iron. medicaljournalssweden.se This finding necessitated a revision of the nomenclature, and the term "trichochromes" was introduced to more accurately describe these sulfur-containing pigments. medicaljournalssweden.se Despite this correction, the original name "trichosiderin" persists in some literature, often used interchangeably with "trichochrome." Trichosiderin B is also known by its synonym, Trichochrome B. nih.gov

The evolution of the nomenclature for these pigments reflects the broader history of pigment chemistry, which has seen a progression from classifications based on color and source to more precise chemical structure-based naming. medicaljournalssweden.sewikipedia.org

Classification and Significance within the Broader Pheomelanin Family

This compound is classified as a type of pheomelanin, one of the two major classes of melanin (B1238610) pigments found in vertebrates; the other being eumelanin (B1172464). wikipedia.orgnih.gov Pheomelanins are responsible for yellow to reddish-brown colors in hair, skin, and feathers. nih.gov

Unlike the high-molecular-weight polymeric structure of eumelanin, trichochromes, including this compound, are low-molecular-weight compounds. wikipedia.org They are derived from the same metabolic pathway as other melanins, which begins with the amino acid tyrosine. wikipedia.orgstackexchange.com The key divergence in the synthesis of pheomelanins is the incorporation of the sulfur-containing amino acid cysteine. nih.gov This leads to the formation of characteristic benzothiazine and benzothiazole (B30560) units, which are the fundamental building blocks of pheomelanins and are responsible for their distinct coloration. nih.govmdpi.com

Below is an interactive data table summarizing the key characteristics of this compound.

| Property | Value |

| Chemical Formula | C23H20N4O9S2 |

| Synonym | Trichochrome B |

| Classification | Pheomelanin |

| Key Structural Units | Benzothiazine |

| Associated Hair Color | Red |

Overview of Academic Research Trajectories and Identified Gaps

Academic research on this compound and related pheomelanins has followed several key trajectories. A significant area of focus has been the elucidation of their chemical structure and biosynthetic pathways. researcher.life Advanced analytical techniques, such as mass spectrometry and Raman spectroscopy, have been instrumental in characterizing these complex molecules. nih.govnih.gov

Another critical research avenue has been the investigation of the photophysical and photochemical properties of pheomelanins. researcher.life Studies have shown that pheomelanins can act as photosensitizers, generating reactive oxygen species (ROS) upon exposure to ultraviolet (UV) radiation. nih.govresearchgate.net This has led to research into the potential role of pheomelanin in the increased risk of UV-induced skin damage and melanoma in individuals with red hair. mdpi.comresearchgate.net

Despite the progress made, several research gaps remain. The precise mechanisms by which pheomelanin synthesis and the presence of compounds like this compound contribute to oxidative stress are still not fully understood. nih.govresearchgate.net There are two main hypotheses currently being investigated: that pheomelanin itself generates ROS, and that the synthesis of pheomelanin depletes cellular antioxidants like glutathione (B108866). nih.gov

Furthermore, a complete understanding of the regulatory networks that control the switch between eumelanin and pheomelanin production is an ongoing area of investigation. stackexchange.comstackexchange.com Continued research is necessary to fully unravel the complex biology and chemistry of this compound and its role in pigmentation and photobiology.

The following table outlines the major research areas and identified gaps in the study of this compound and related pheomelanins.

| Research Area | Key Findings | Identified Gaps |

| Chemical Structure & Biosynthesis | Identified as a low-molecular-weight pheomelanin with benzothiazine units. | Complete elucidation of the complex polymerization process and regulatory factors. |

| Photochemistry | Acts as a photosensitizer, generating reactive oxygen species (ROS) upon UV exposure. | Precise mechanisms of ROS generation and the full impact on cellular systems. |

| Biological Function | Contributes to red hair phenotype. | The exact role in melanomagenesis and its interaction with other cellular components. |

| Analytical Methods | Development of techniques like Raman spectroscopy for non-invasive detection. | Further refinement of methods for in vivo quantification and localization. |

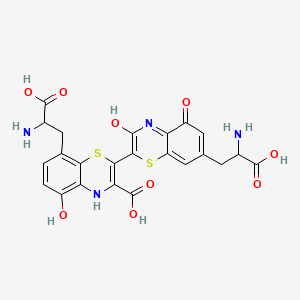

Structure

3D Structure

属性

CAS 编号 |

35394-49-1 |

|---|---|

分子式 |

C23H20N4O9S2 |

分子量 |

560.6 g/mol |

IUPAC 名称 |

8-(2-amino-2-carboxyethyl)-2-[7-(2-amino-2-carboxyethyl)-3-hydroxy-5-oxo-1,4-benzothiazin-2-yl]-5-hydroxy-4H-1,4-benzothiazine-3-carboxylic acid |

InChI |

InChI=1S/C23H20N4O9S2/c24-9(21(31)32)3-7-4-12(29)14-13(5-7)37-19(20(30)27-14)18-16(23(35)36)26-15-11(28)2-1-8(17(15)38-18)6-10(25)22(33)34/h1-2,4-5,9-10,26,28,30H,3,6,24-25H2,(H,31,32)(H,33,34)(H,35,36) |

InChI 键 |

VXJGNQUAGGPHPH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1CC(C(=O)O)N)SC(=C(N2)C(=O)O)C3=C(N=C4C(=CC(=CC4=O)CC(C(=O)O)N)S3)O)O |

规范 SMILES |

C1=CC(=C2C(=C1CC(C(=O)O)N)SC(=C(N2)C(=O)O)C3=C(N=C4C(=CC(=CC4=O)CC(C(=O)O)N)S3)O)O |

同义词 |

trichochrome B trichosiderin B |

产品来源 |

United States |

Natural Occurrence and Biological Context

Distribution in Biological Systems

Trichosiderin has been identified in distinct biological tissues, notably in the hair of mammals and the feathers of birds, where it contributes to specific colorations.

In avian species, trichosiderin has been implicated in the pigmentation of feathers, particularly those exhibiting red and buff coloration. Studies have investigated pigments extracted from red and buff feathers, with some findings suggesting the presence of pigments resembling trichosiderin uchicago.edudokumen.pubresearchgate.net. Specifically, research has noted that certain pigments, described as a type of phaeomelanin (B1174117) formed after benzothiazine dimerization, have been isolated from red hen feathers researchgate.net. This pigment type has been reported in red feathers and hair in general researchgate.net.

Trichosiderin is recognized as a pigment contributing to the coloration of mammalian hair, most notably in species with red or reddish-yellow hair. It has been identified in the cortex of hairs, imparting a yellow-reddish hue cabidigitallibrary.org. Research has specifically linked trichosiderin to the red coloration of human hair uchicago.eduresearchgate.netoup.commdpi.comnih.gov. Studies have also noted its presence in the hair of mammals such as polecats, otters, and bears, contributing to their characteristic hair colors cabidigitallibrary.org.

Table 1: Occurrence of Trichosiderin in Biological Tissues

| Biological System | Tissue | Associated Color(s) | Example Species/Context |

| Mammalian | Hair | Yellow-reddish, Red | Polecat, Otter, Bear, Human red hair uchicago.educabidigitallibrary.orgoup.commdpi.comnih.gov |

| Avian | Feathers | Red, Buff | Red hen feathers, Chickens uchicago.eduresearchgate.net |

Role in Natural Pigmentation Processes and Organismal Biology

Trichosiderin functions as a natural pigment, contributing to the diverse color palette observed in the animal kingdom. Chemically, it is characterized as an iron-containing pigment uchicago.eduresearchgate.netoup.complos.org. While it shares metabolic pathways with the more widely studied melanins, eumelanin (B1172464) and pheomelanin, trichosiderin is noted for having a lower molecular weight mdpi.com. It is considered a component of the phaeomelanin family, specifically linked to the formation of trichochromes researchgate.netmdpi.com. The presence of trichosiderin alongside other pigments like eumelanin and pheomelanin can result in a range of coloration, from subtle reddish tints to more pronounced red and buff shades in hair and feathers plos.orgnih.gov.

Table 2: Comparative Pigment Characteristics

| Characteristic | Trichosiderin | Eumelanin | Pheomelanin |

| Primary Color | Reddish-yellow, Red | Black, Brown, Grey | Yellow, Red |

| Composition | Iron-containing pigment uchicago.eduresearchgate.netoup.complos.org | Polymer of indole (B1671886) units (e.g., DHI, DHICA) researchgate.netnih.govencyclopedia.pub | Polymer of benzothiazine units (e.g., cysteinyldopa) researchgate.netnih.govnih.gov |

| Molecular Weight | Lower than eumelanin/pheomelanin mdpi.com | High | High |

| Associated Research | Human red hair, red/buff feathers uchicago.eduresearchgate.netresearchgate.netnih.gov | General mammalian and avian pigmentation researchgate.netnih.govnih.govencyclopedia.pubmdpi.com | Red/yellow hair and feathers uchicago.eduresearchgate.netplos.orgnih.govnih.gov |

| Other Notes | Also referred to as trichochrome in some contexts mdpi.com | Responsible for dark colors; structural properties in feathers nih.govencyclopedia.pubprinceton.eduwikipedia.org | Contributes to red/yellow coloration; forms trichochromes researchgate.netmdpi.com |

Compound Names Mentioned:

Trichosiderin B

Biosynthetic Pathways and Enzymatic Regulation

Integration within the Melanogenesis Pathway

The formation of Trichosiderin B is not an isolated process but a specific branch of pheomelanogenesis, which itself is a division of the main melanin (B1238610) synthesis pathway. nih.gov Melanin synthesis, or melanogenesis, occurs within specialized organelles called melanosomes and is responsible for the pigmentation of skin, hair, and eyes. nih.govnews-medical.net The pathway diverges to produce two main types of melanin: the brown-to-black eumelanin (B1172464) and the yellow-to-reddish pheomelanin, the class to which trichosiderins belong. nih.govnih.gov

Precursors and Early Intermediates in Pheomelanogenesis (e.g., L-Tyrosine, L-Dopaquinone)

The genesis of all melanin pigments begins with the amino acid L-Tyrosine. nih.govnih.gov This initial substrate is acted upon by the key enzyme tyrosinase in a rate-limiting step to produce L-3,4-dihydroxyphenylalanine (L-DOPA), which is then rapidly oxidized by the same enzyme to form L-Dopaquinone. nih.govnih.govwikipedia.org

L-Dopaquinone stands at a critical crossroads in the melanogenesis pathway. researchgate.netresearchgate.net Its subsequent chemical fate determines whether eumelanin or pheomelanin will be synthesized. researchgate.net In the absence of sulfhydryl compounds, L-Dopaquinone undergoes spontaneous intramolecular cyclization to form intermediates that lead to eumelanin. nih.gov However, for the synthesis of this compound and other pheomelanins, the pathway is diverted by the addition of thiol-containing compounds to L-Dopaquinone. nih.govresearchgate.net

| Compound | Role in Pathway | Description |

|---|---|---|

| L-Tyrosine | Primary Precursor | The initial amino acid substrate for the entire melanogenesis pathway. nih.govnih.gov |

| L-Dopaquinone | Key Intermediate/Branch Point | Formed from L-Tyrosine oxidation; its reaction with thiols diverts the pathway to pheomelanin synthesis. researchgate.netresearchgate.net |

| Cysteinyldopas | Pheomelanin-Specific Intermediates | Formed by the addition of L-Cysteine to L-Dopaquinone; precursors to the final pheomelanin polymer. researchgate.netmdpi.com |

Enzymatic Catalysis in this compound Formation

The formation of this compound is governed by a series of enzymatic reactions that guide the transformation of initial precursors into the final pigment structure.

Tyrosinase is the indispensable, rate-limiting enzyme that initiates the entire melanogenesis cascade. wikipedia.orgresearchgate.net It is a copper-containing enzyme that performs two distinct actions: the hydroxylation of L-Tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to the highly reactive L-Dopaquinone. nih.govwikipedia.orgmdpi.com The level of tyrosinase activity is a critical factor in determining the type of melanin produced. nih.gov Research indicates that lower concentrations of tyrosinase favor the production of pheomelanin over eumelanin, even when the availability of cysteine is limited. nih.gov

The definitive step that directs melanin synthesis towards pheomelanin and ultimately this compound is the reaction of L-Dopaquinone with thiol-containing compounds. nih.govresearchgate.net The primary thiol involved is the amino acid L-Cysteine. nih.govresearchgate.net The addition of L-Cysteine to L-Dopaquinone prevents the latter's cyclization into eumelanin precursors and instead forms cysteinyldopa (B216619) intermediates. researchgate.netmdpi.com These intermediates then undergo further oxidation and polymerization to form the characteristic reddish-yellow pheomelanin pigments, including this compound. nih.govnih.gov

Glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine, also plays a significant role. nih.govmdpi.com It can react with dopaquinone (B1195961) to divert synthesis towards pheomelanin and serves as a major cellular reservoir and transporter of cysteine. nih.govresearchgate.netnih.gov Thus, the availability of both L-Cysteine and glutathione is a key determinant in the production of pheomelanic pigments. nih.govnih.gov

| Enzyme | Primary Function in Pathway | Notes |

|---|---|---|

| Tyrosinase (TYR) | Catalyzes the conversion of L-Tyrosine to L-Dopaquinone. nih.govwikipedia.org | The rate-limiting enzyme for all melanin synthesis. Lower activity favors pheomelanogenesis. nih.gov |

| Tyrosinase-Related Protein 1 (TRP1) | Primarily involved in eumelanin synthesis. epfl.chresearchgate.net | Indirectly influences pheomelanin pathway by competing for common precursors. nih.gov |

| Tyrosinase-Related Protein 2 (TRP2) | Primarily involved in eumelanin synthesis (DOPAchrome tautomerase). researchgate.netresearchgate.net | Indirectly influences pheomelanin pathway by processing eumelanin-specific intermediates. researchgate.net |

Regulatory Mechanisms of Biosynthesis

The synthesis of this compound is not static but is regulated by various cellular and chemical factors that can influence enzyme activity and pathway direction.

Influence of Metal Ions on Pathway Diversion and Intermediate Formation

Metal ions are known to influence the melanogenesis pathway significantly. mdpi.com Copper (Cu²⁺) is an essential cofactor for tyrosinase; the enzyme's catalytic activity is dependent on the presence of two copper ions at its active site. nih.govmdpi.com Therefore, the availability of copper directly impacts the initial rate-limiting step of melanin production. mdpi.com

Other metal ions, such as iron (Fe³⁺), can also affect the process. mdpi.comresearchgate.net Iron has a notable ability to bind to pheomelanin and its precursors. mdpi.comnih.gov This interaction can alter the physicochemical properties of the pigment. researchgate.netnih.gov While the direct catalytic role of iron in the formation of this compound is not fully elucidated, its presence can influence the stability and reactivity of intermediates in the pheomelanin pathway. mdpi.comresearchgate.net Some studies suggest that in certain non-enzymatic steps of the pathway, traces of metal ions may even substitute for enzymatic catalysis. researchgate.net

Genetic and Environmental Factors Modulating Pheomelanin Synthesis in Model Systems

The synthesis of pheomelanin, the class of red and yellow pigments to which this compound belongs, is a complex process modulated by a sophisticated interplay of genetic and environmental factors. Research in various model systems, primarily murine melanocytes, has elucidated the key regulatory components that determine the type and quantity of melanin produced.

Genetic Factors

Multiple genes orchestrate the switch between the production of dark eumelanin and light pheomelanin. The activity of these genes ultimately controls the availability of substrates and the enzymatic environment within the melanosome. The melanocortin 1 receptor (MC1R) gene is considered a principal regulator in this process. kayakalpglobal.com Variations in this gene can significantly alter melanin production; dominant alleles typically facilitate eumelanin synthesis, resulting in darker pigmentation, whereas recessive alleles are associated with higher levels of pheomelanin, leading to red or yellow hair and fair skin. kayakalpglobal.com

Loss-of-function mutations in MC1R lead to diminished signaling, which in turn favors the synthesis of pheomelanin by slowing the production of pigment precursors, allowing them to react with available cysteine. nih.gov Another critical gene is Slc7a11, which encodes the cystine/glutamate exchanger xCT. nih.gov This transporter protein controls the rate of cystine uptake into the melanocyte. Since cysteine is an essential precursor for pheomelanin, the Slc7a11 gene directly governs the availability of a key building block for the pigment's synthesis. nih.govbiorxiv.org The transcription factor TBX3, acting downstream of MC1R signaling, has been shown to activate Slc7a11, further highlighting a specific genetic pathway that actively promotes pheomelanogenesis. biorxiv.org The tyrosinase (TYR) gene, which encodes the rate-limiting enzyme for all melanin synthesis, also plays a crucial role. kayakalpglobal.comresearchgate.net The level of tyrosinase activity is a key determinant, and different alleles that result in decreased enzymatic activity have been shown to reduce the amount of pheomelanin produced. nih.gov

| Gene | Function in Pheomelanin Synthesis | Key Research Findings |

| MC1R | Key signaling molecule regulating the switch between eumelanin and pheomelanin. | Inactivating mutations or inhibition by Agouti Signaling Protein (ASP) leads to a default pheomelanin pathway. nih.govnih.govnih.gov |

| Slc7a11 (xCT) | Encodes a transporter (xCT) for cystine, a required substrate for pheomelanin. | Directly affects pheomelanin production by controlling cystine availability in the melanocyte. nih.govresearchgate.net |

| TYR | Encodes tyrosinase, the rate-limiting enzyme for converting tyrosine to dopaquinone. | The overall level of tyrosinase activity is a critical parameter for pheomelanin synthesis. nih.gov |

| TBX3 | Transcription factor involved in the gene regulatory network downstream of MC1R. | Can activate Slc7a11 expression, thereby promoting an environment favorable for pheomelanin synthesis. biorxiv.org |

| ASP (Agouti) | Encodes Agouti Signaling Protein, an antagonist of the MC1R receptor. | Switches off both eumelanin and pheomelanin synthesis by inhibiting MC1R. nih.govresearchgate.net |

Environmental Factors

Environmental stimuli also significantly influence the melanogenic pathways. Exposure to ultraviolet (UV) radiation is a primary environmental trigger for melanin production. kayakalpglobal.comresearchgate.net UV exposure can stimulate keratinocytes to release α-melanocyte stimulating hormone (α-MSH), a natural ligand for the MC1R. nih.gov The activation of MC1R by α-MSH has been observed to induce an early increase in pheomelanin synthesis, which precedes the production of eumelanin. nih.gov

Beyond direct environmental triggers, the internal cellular environment is paramount. The chemical status of the cell, particularly the concentration of available cysteine and the antioxidant glutathione, is a decisive factor. nih.govnih.gov Pheomelanin synthesis is favored when the concentration of dopaquinone, the common precursor, is low relative to the availability of sulfhydryl compounds like cysteine. nih.gov The synthesis process itself can deplete cellular stores of glutathione, making melanocytes more vulnerable to oxidative stress, which in turn can influence cellular processes and potentially pigment production. nih.govnih.gov

| Factor | Effect on Pheomelanin Synthesis | Mechanism |

| UV Radiation | Stimulates melanogenesis, including an initial increase in pheomelanin. | Triggers the release of α-MSH, which activates the MC1R signaling pathway. nih.govnih.gov |

| α-MSH | Positively regulates pigment production. | Directly binds to and activates MC1R, leading to increased tyrosinase activity and pigment synthesis. nih.gov |

| Cysteine Availability | High intracellular cysteine levels are essential for pheomelanin synthesis. | Cysteine is a required substrate that conjugates with dopaquinone to divert the pathway from eumelanin to pheomelanin. nih.govresearchgate.net |

| Oxidative Stress | Pheomelanin synthesis can deplete cellular antioxidants, creating oxidative stress. | The process consumes antioxidants like glutathione, which can alter the cellular redox state. nih.gov |

Research on Biosynthetic Intermediates and Proposed Reaction Mechanisms

The biosynthesis of pheomelanins, including trichochromes such as this compound, begins with the amino acid tyrosine. nih.govgalaxy.ai The pathway involves a series of enzymatic and spontaneous chemical reactions, and research has identified several key intermediates and proposed detailed reaction mechanisms.

The initial and rate-limiting step in melanogenesis is the oxidation of L-tyrosine to dopaquinone, a highly reactive intermediate. researchgate.netresearchgate.net This conversion is catalyzed by the enzyme tyrosinase. nih.govnih.gov At this juncture, the pathway diverges. In the absence of sufficient thiol compounds, dopaquinone undergoes intramolecular cyclization to form intermediates that lead to eumelanin. researchgate.net

However, in the presence of the amino acid cysteine, the synthesis route is shunted towards pheomelanin. researchgate.netresearchgate.net Dopaquinone reacts with cysteine in a reductive addition reaction to form cysteinyldopa isomers, primarily 5-S-cysteinyldopa and, to a lesser extent, 2-S-cysteinyldopa. researchgate.net The formation of these cysteinyldopas is the committed step in the pheomelanin pathway.

Subsequent steps involve the oxidative cyclization of cysteinyldopas to form 1,4-benzothiazine intermediates. galaxy.aisemanticscholar.org These intermediates are crucial for the formation of the characteristic pheomelanin structure. Research using biomimetic oxidation of 5-S-cysteinyldopa has led to the identification of transient intermediates. One significant finding was the characterization of a previously unknown labile intermediate, identified as a 3-hydroxy-3,4-dihydro-1,4-benzothiazine, through direct NMR analysis. acs.org This intermediate represents a critical branching point, as its subsequent reactions can lead to different structural motifs within the final pigment.

The final stage of the pathway is the oxidative polymerization of the 1,4-benzothiazine intermediates. semanticscholar.org This process leads to the formation of the complex, high-molecular-weight pheomelanin polymer. A specific biogenetic route has been proposed for the Δ2,2'-bi(2H-1,4-benzothiazine) pigments known as trichochromes, the class to which this compound belongs. semanticscholar.org This proposed mechanism involves the dimerization and further oxidation of benzothiazine precursors, giving rise to the unique chromophore structure responsible for the pigment's red-orange color.

| Step | Precursor(s) | Intermediate(s) / Product(s) | Reaction Type / Mechanism |

| 1. Tyrosine Oxidation | L-Tyrosine | Dopaquinone | Enzymatic oxidation (catalyzed by Tyrosinase). researchgate.net |

| 2. Cysteine Addition | Dopaquinone, Cysteine | Cysteinyldopa (5-S-CD, 2-S-CD) | Reductive addition of thiol group to the quinone ring. researchgate.net |

| 3. Oxidative Cyclization | Cysteinyldopa | 1,4-Benzothiazine intermediates (e.g., 3-hydroxy-3,4-dihydro-1,4-benzothiazine) | Redox exchange and intramolecular cyclization. semanticscholar.orgacs.org |

| 4. Polymerization | 1,4-Benzothiazine intermediates | Pheomelanin / Trichochromes (including this compound) | Oxidative polymerization and dimerization. semanticscholar.org |

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Approaches for Comprehensive Structural Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of Trichosiderin B. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition, bonding arrangements, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules like this compound. One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide essential information about the chemical environment of individual atoms. While specific NMR data for this compound is not extensively published, the general approach involves dissolving a purified sample in a suitable deuterated solvent and acquiring spectra.

The ¹H NMR spectrum would reveal the number of different types of protons, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling patterns). The ¹³C NMR spectrum would indicate the number of distinct carbon environments within the molecule.

Two-dimensional (2D) NMR techniques offer deeper insights by showing correlations between different nuclei. Experiments such as Correlation Spectroscopy (COSY) are used to identify protons that are coupled to each other, helping to piece together fragments of the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). This information is crucial for assembling the complete molecular skeleton and confirming the placement of substituents.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Key Structural Motif in this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| C-2 | - | 145.0 | - | H-4, H-9 |

| C-3 | 7.25 (d, J=8.0 Hz) | 120.5 | H-4 | C-2, C-4a, C-5 |

| C-4 | 7.80 (d, J=8.0 Hz) | 128.0 | H-3 | C-2, C-4a, C-5 |

| C-4a | - | 135.2 | - | H-3, H-4, H-5 |

| C-5 | 7.10 (s) | 115.8 | - | C-4, C-4a, C-6 |

Note: This table is illustrative and based on typical chemical shifts for similar heterocyclic compounds, as specific published data for this compound is scarce.

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing the exact molecular mass.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of this compound with high accuracy. Further structural details are obtained through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated, fragmented, and the m/z ratios of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its constituent parts.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are extremely powerful. LC separates the components of a mixture, and the eluting compounds are directly introduced into the mass spectrometer for analysis. This is especially useful for analyzing this compound from biological extracts, ensuring that the mass spectrum obtained is of the pure compound.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₃H₂₀N₄O₉S₂ |

| Molecular Weight | 560.6 g/mol |

| Exact Mass | 560.0672 Da |

| Key Fragment Ions (m/z) | Data not available in public literature |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing chromophores, the parts of a molecule responsible for its color. Since this compound is a pigment, its UV-Vis spectrum provides key information about its conjugated system. The wavelength of maximum absorbance (λmax) is a characteristic feature. Early studies on trichosiderins from red hair indicated a characteristic absorption in the visible region, which is responsible for their red color.

Table 3: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| UV-Vis Spectroscopy | λmax in the visible range, characteristic of its red color |

| Infrared (IR) Spectroscopy | Absorption bands for O-H, N-H, C=O, C=C, and C-S functional groups |

Chromatographic Techniques for Isolation, Separation, and Purity Assessment in Research

Chromatography is essential for the isolation and purification of this compound from complex biological matrices, such as hair extracts, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purification of trichosiderins. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier), is commonly employed for the analysis of pigments. The retention time, the time it takes for a compound to travel through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). HPLC is crucial for obtaining pure fractions of this compound for subsequent spectroscopic analysis and for determining its concentration in samples.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures and for monitoring the progress of purification. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate by capillary action. The components of the mixture separate based on their affinity for the stationary and mobile phases. The retention factor (Rf value), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound, solvent system, and stationary phase.

Column chromatography operates on the same principles as TLC but on a larger scale, making it suitable for the preparative purification of compounds. The stationary phase is packed into a vertical column, and the sample is applied to the top. The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute. This technique is often a key step in the initial isolation of this compound from crude extracts.

Table 4: General Chromatographic Parameters for this compound Analysis

| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Key Parameter |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water with formic acid | Retention Time (min) |

| TLC | Silica gel | Chloroform/Methanol mixture | Rf Value |

| Column Chromatography | Silica gel | Gradient of organic solvents | Elution Volume (mL) |

Synthetic Strategies and Chemical Modification

Total Synthesis Approaches for Trichosiderin B

As of the current literature, a completed total synthesis of this compound has not been explicitly reported. However, the synthesis of its core components and related structures provides a foundation upon which a synthetic strategy can be devised. A plausible retrosynthetic analysis would involve the disconnection of the dimeric molecule into two monomeric 1,4-benzothiazine units. The key challenges in such an approach lie in the stereoselective synthesis of the substituted dihydrobenzothiazine monomers and the subsequent regioselective and stereocontrolled oxidative coupling to form the dimeric linkage.

The construction of the monomeric precursors to this compound would likely involve the synthesis of appropriately substituted 2-amino-thiophenol derivatives and their subsequent condensation with a chiral synthon containing the amino acid side chain. A critical step would be the formation of the 1,4-benzothiazine ring system. Biomimetic approaches, inspired by the biosynthesis of pheomelanin, suggest that the core structure arises from the oxidative cyclization of cysteinyldopa (B216619) derivatives. rsc.orgresearchgate.netnih.gov In a laboratory setting, this could be mimicked through the reaction of a catechol derivative with a cysteine analogue.

The dimerization of the two benzothiazine units represents the cornerstone of any total synthesis. The biosynthesis of trichochromes is believed to proceed via an oxidative coupling mechanism. researchgate.netresearchgate.net Replicating this in a synthetic context would require careful selection of an oxidizing agent to achieve the desired regioselectivity, linking the two monomers at the correct positions without over-oxidation or formation of undesired side products. Metal-catalyzed cross-coupling reactions or enzyme-mediated transformations could offer the required level of control for this pivotal step. researchgate.net

A hypothetical synthetic sequence could involve the steps outlined in the table below:

| Step | Transformation | Key Reagents and Conditions | Challenges |

| 1 | Synthesis of substituted catechol | Standard aromatic chemistry | Multi-step, purification |

| 2 | Stereoselective synthesis of β-substituted cysteine | Sharpless asymmetric dihydroxylation, aziridination | Control of multiple stereocenters |

| 3 | Condensation and cyclization | Mild oxidative conditions | Regioselectivity, racemization |

| 4 | Dimerization | Oxidative coupling (e.g., Fe(III), tyrosinase) | Regio- and stereoselectivity |

| 5 | Final deprotection | Acidic or hydrogenolysis conditions | Lability of the final product |

The control of stereochemistry is paramount in the synthesis of this compound, which possesses multiple chiral centers. The amino acid-derived side chains must be introduced with the correct absolute and relative stereochemistry. This can be achieved by starting from a chiral pool of amino acids or by employing asymmetric synthesis methodologies. For instance, the stereoselective synthesis of β-substituted cysteine derivatives can be accomplished through methods such as the Sharpless asymmetric dihydroxylation of α,β-unsaturated esters, followed by stereospecific ring-opening of the resulting cyclic sulfates or aziridines with a sulfur nucleophile. nih.govacs.orgacs.org

Regioselectivity is a major hurdle in both the formation of the monomeric 1,4-benzothiazine ring and the subsequent dimerization. During the initial cyclization, the reaction must be directed to form the desired constitutional isomer. The oxidative coupling step is even more challenging, as there are multiple potential sites for radical or electrophilic attack on the electron-rich aromatic rings of the benzothiazine monomers. The use of directing groups or pre-functionalization of the monomers could be employed to control the regiochemical outcome of the coupling reaction.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is of significant interest for exploring the structure-activity relationships of this class of compounds and for developing new materials with tailored properties.

Rational design of this compound analogues would be guided by the desire to modulate its physicochemical properties, such as solubility, stability, and photophysical characteristics. nih.gov Modifications could be targeted at several key positions within the molecule:

The Aromatic Rings: Introduction of electron-donating or electron-withdrawing groups on the benzene (B151609) rings of the benzothiazine core would alter the electronic properties of the chromophore, potentially leading to changes in color and fluorescence.

The Dimeric Linkage: Synthesis of analogues with different connectivity between the two monomeric units could provide insights into the structural requirements for the observed properties of this compound.

The following table summarizes potential modifications and their intended effects:

| Modification Site | Type of Modification | Potential Effect |

| Amino Acid Side Chain | Introduction of bulky or charged groups | Altered solubility and aggregation properties |

| Aromatic Rings | Halogenation, nitration, methoxylation | Shift in absorption and emission spectra |

| Dimeric Linkage | Change in linkage position or type | Altered molecular geometry and stability |

The efficient synthesis of a library of this compound derivatives would require the development of robust and versatile synthetic methodologies. A divergent synthetic strategy would be highly desirable, where a common intermediate can be elaborated into a wide range of final products. nih.gov This could be achieved by developing a modular synthesis where the different building blocks (substituted catechols, modified amino acids) can be readily assembled.

Combinatorial approaches, facilitated by solid-phase synthesis or automated solution-phase techniques, could be employed to rapidly generate a large number of derivatives. For example, a library of β-substituted cysteine analogues could be prepared and then used in the condensation and dimerization steps to produce a corresponding library of this compound derivatives. The development of new catalytic methods for the key bond-forming reactions, particularly the oxidative coupling, would be crucial for improving the efficiency and scope of the synthesis.

Mechanistic Biological Investigations and Structure Activity Relationships

Cellular Responses and Activities in In Vitro Models

Investigations into Photoluminescence and Its Biochemical Basis in Pigmented Tissues

Photoluminescence, the re-emission of absorbed light, is a common characteristic observed across various animal tissues, including mammalian fur researchgate.netoup.com. This phenomenon occurs when matter absorbs photons and re-emits them, typically at a longer wavelength than the absorbed light researchgate.net. In mammals, fur absorbs ultraviolet radiation due to the inherent properties of keratin, the primary structural protein in hair oup.com. While the coloration of fur is largely attributed to pigments such as eumelanin (B1172464), pheomelanin, and cinnabarinic acid, other compounds, sometimes referred to as 'fluorescent compounds,' can also contribute to photoluminescence when integrated into the fur structure researchgate.net.

Studies have identified specific biochemical compounds responsible for photoluminescence in mammalian fur. For instance, the photoluminescence in laboratory rats has been primarily linked to the tryptophan metabolite kynurenine, and to a lesser extent, kynurenic acid and N-acetylkynurenine researchgate.net. Kynurenine, along with 3-hydroxyanthranilic acid, has also been extracted from the blue-photoluminescent fur of certain marsupials researchgate.net. Furthermore, luminophores consistent with the molecular mass of protoporphyrin have been detected in the fur of various marsupial, placental, and monotreme species researchgate.net.

Trichosiderin, a pigment found in red hair, is known to contain iron dss.go.thscribd.com. While research has extensively documented photoluminescent compounds in mammal fur, the specific photoluminescent properties and the detailed biochemical basis of Trichosiderin B's light emission within pigmented tissues are not extensively detailed in the current literature, with studies focusing more on other identified luminophores researchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound and its Synthesized Analogues

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the molecular structure of a compound influences its biological activity drugdesign.orgresearchgate.net. This field aims to correlate specific structural features with observed biological effects, thereby guiding the design of new compounds with improved or altered activities drugdesign.orgresearchgate.net. By systematically modifying a compound's structure and observing the resulting changes in activity, researchers can identify key functional groups or structural motifs essential for its function researchgate.net.

Trichosiderin has been identified as a metallo-protein, with preliminary analyses indicating its composition includes iron complexed with an organic moiety and amino acids, potentially with amines dss.go.th. This complex composition, particularly the presence of iron within an organic matrix, is believed to be responsible for its characteristic properties, such as its solubility in acids and its visible absorption bands dss.go.th. While specific synthesized analogues of this compound and detailed SAR studies focused on this compound were not explicitly detailed in the reviewed literature, the general principles of SAR provide a framework for investigating such complex molecules. These principles emphasize that alterations in molecular structure, including changes in the organic moiety or the coordination of iron, could significantly impact its biological interactions and properties.

Correlating Structural Motifs with Observed Biological Activities

The biological and biochemical functions of molecules are often dictated by specific structural motifs – defined arrangements of atoms or amino acid residues that confer particular properties or facilitate interactions plos.orgbiorxiv.org. These motifs can range from simple catalytic triads to more complex binding scaffolds plos.org. The spatial proximity, three-dimensional arrangement, and physicochemical properties of residues within these motifs are critical for their function plos.org.

In the context of this compound, understanding its biological activities would involve correlating its known structural components with its observed properties. As a metallo-protein containing iron complexed with an organic moiety and amino acids dss.go.th, the specific arrangement of these components is crucial. For example, the interaction of the iron atom with the organic chromophore is understood to be responsible for its color-related properties dss.go.th. SAR principles suggest that modifications to the amino acid sequence or the nature of the organic moiety could alter how this compound interacts with biological systems, potentially affecting its pigmentary role or any other latent biological activities. Studies on other peptides have shown that amino acid composition and the formation of specific secondary structures, such as alpha-helices, can significantly influence molecular interactions and biological potency mdpi.comfrontiersin.org.

Computational Approaches for Molecular Docking and Interaction Prediction

Computational approaches, particularly molecular docking, play a vital role in predicting and understanding how molecules interact with biological targets, such as proteins researchgate.netijpras.comtjnpr.orgump.ac.id. Molecular docking simulates the binding of a small molecule (ligand) to a target biomolecule by evaluating their spatial and energetic compatibility researchgate.net. This process is instrumental in drug discovery for identifying potential drug candidates, refining existing compounds, and elucidating intricate molecular interactions researchgate.netijpras.com.

The methodology typically involves preparing three-dimensional structures of both the target protein and the ligand. This includes predicting binding sites on the protein and ensuring the ligand is in an appropriate conformation tjnpr.orgump.ac.idnih.gov. Software tools and web servers, such as HADDOCK or AutoDock, are employed to perform the docking simulations and analyze the results, often generating scores that indicate binding affinity ump.ac.idnih.gov. Molecular dynamics simulations can further assess the stability of predicted complexes tjnpr.orgnih.gov. Applying these computational techniques to this compound could involve docking it to various biological targets to predict its binding modes, affinities, and potential functional interactions, thereby providing insights into its mechanisms of action.

Compound Table:

| Compound Name | Role/Association |

| This compound | Pigment in red hair; metallo-protein |

| Kynurenine | Tryptophan metabolite; identified luminophore in mammal fur |

| 3-Hydroxyanthranilic acid | Identified luminophore in mammal fur |

| Protoporphyrin | Luminophore detected in mammal fur |

| Eumelanin | Primary pigment in fur (black/brown) |

| Pheomelanin | Primary pigment in fur (red/yellow) |

| Cinnabarinic acid | Pigment contributing to red coloration in fur |

Data Table: Iron Content and Trichosiderin Yield in Hair

| Hair Type | Average Iron Content (mg Fe/100g) | Trichosiderin Yield (mg/100g) |

| Black | 2.71 | Not specified |

| Blonde | 2.43 | Not specified |

| Red | 9.78 | 40-60 |

Advanced Analytical Techniques for Research Applications

Development of Quantitative Methods for Trichosiderin B in Complex Research Matrices

Analyzing compounds like this compound within complex biological or environmental matrices presents significant challenges due to the presence of interfering substances that can affect sensitivity, selectivity, and accuracy. The development of robust quantitative methods is paramount for reliable research findings.

Sample Preparation and Matrix Considerations: The initial step involves effective sample preparation to isolate this compound and remove interfering matrix components. Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed to selectively extract and pre-concentrate the analyte chromatographyonline.comtechnologynetworks.com. The choice of extraction solvent and SPE sorbent is critical and depends on the polarity and chemical properties of this compound. For instance, if this compound exhibits amphipathic characteristics, reversed-phase SPE might be suitable.

Quantitative Analytical Techniques: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone for quantifying compounds in complex matrices due to its high sensitivity, selectivity, and ability to provide molecular weight information measurlabs.comfrontiersin.orgnih.gov. HPLC separates components based on their differential interaction with a stationary phase, while MS detects and quantifies them based on their mass-to-charge ratio.

HPLC-MS/MS: This technique allows for the detection of specific precursor ions of this compound, followed by fragmentation into characteristic product ions. This targeted approach minimizes matrix interference and enhances analytical specificity, making it ideal for complex samples frontiersin.orgnih.gov.

LC-UV/Vis: While less sensitive and specific than LC-MS/MS, HPLC coupled with UV/Vis detection can be employed if this compound possesses a suitable chromophore. This method is often used for initial method development or when MS is not available or necessary for the research question measurlabs.com.

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct quantitative approach without the need for analyte-specific calibration curves if an internal standard of known purity is used. ¹H NMR, in particular, can be used to determine the absolute concentration of this compound by integrating its characteristic proton signals against those of a certified reference standard ox.ac.uk.

Method Development Parameters: During method development, several parameters are optimized to ensure accurate and reliable quantification. These include mobile phase composition, gradient profile, column selection, detector settings, and sample preparation protocols. The goal is to achieve adequate separation, sufficient sensitivity (low Limit of Detection - LOD, and Limit of Quantitation - LOQ), and a wide linear dynamic range.

Table 7.1.1: Illustrative Method Development Parameters for this compound Quantification

| Parameter | Typical Target Value/Range | Notes |

| Linearity | R² > 0.99 | Correlation coefficient for calibration curve. |

| LOD | < 1 ng/mL | Limit of Detection (analytical sensitivity). |

| LOQ | < 5 ng/mL | Limit of Quantitation (lowest reliably quantifiable concentration). |

| Dynamic Range | 10-1000 ng/mL | Concentration range over which the method is accurate and precise. |

| Matrix Effect | < 20% variation | Impact of sample matrix on analyte signal (e.g., in LC-MS). |

| Recovery | > 80% | Efficiency of analyte extraction from the matrix. |

Method Validation and Application in Biosynthesis and Metabolism Studies

Once a quantitative method is developed, rigorous validation is essential to demonstrate its suitability for intended research applications, particularly in studying biosynthesis and metabolism. Method validation ensures that the results obtained are accurate, precise, specific, and reproducible europa.eu.

Key Validation Parameters: The validation process typically involves assessing several critical parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components in the sample matrix. For this compound, this would involve demonstrating that the analytical signal arises solely from the target compound and not from co-eluting or interfering substances.

Accuracy: The closeness of the test results obtained by the method to the true value. This is usually assessed by analyzing spiked samples or by comparing results with a reference method.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Stability: The ability of the analyte to remain unchanged under defined conditions of storage and analysis. This includes stability in stock solutions, working solutions, and in the sample matrix.

Application in Biosynthesis and Metabolism Studies: Validated analytical methods are indispensable for tracing the production pathways of this compound during biosynthesis or for understanding its fate in biological systems (metabolism).

Biosynthesis Studies: Quantitative methods can be used to measure the levels of this compound and its potential precursors or intermediates in biological samples (e.g., plant tissues, cell cultures) under different experimental conditions. This allows researchers to map out the metabolic flux and identify key enzymes or regulatory steps involved in its synthesis. For example, analyzing samples from genetically modified organisms or from organisms treated with specific inhibitors can reveal the role of particular biochemical pathways researchgate.net.

Metabolism Studies: In studies investigating how this compound is processed within an organism, validated methods enable the identification and quantification of its metabolites. This involves analyzing biological fluids (e.g., blood, urine) or tissues over time to track the formation and elimination of this compound and its transformation products. Techniques like LC-MS/MS are particularly powerful here, as they can detect and identify metabolites based on their mass spectral fragmentation patterns.

Table 7.2.1: Illustrative Method Validation Summary for this compound (HPLC-MS/MS)

| Parameter | Acceptance Criteria | Typical Result (Illustrative) |

| Accuracy | 80-120% of nominal value | 95-105% |

| Precision | RSD < 15% (at LOQ), < 5% (at higher conc.) | < 10% (at LOQ), < 3% (higher conc.) |

| Specificity | No interference from matrix components | Demonstrated |

| Linearity | R² > 0.99 | R² = 0.998 |

| LOD | Defined by signal-to-noise ratio | 0.8 ng/mL |

| LOQ | Signal-to-noise ratio > 10 | 4.5 ng/mL |

| Stability | Analyte stable under storage/analysis conditions | Demonstrated for 24h (sample), 72h (stock) |

Advancements in Separation and Detection Platforms for Research-Scale Analysis

The continuous evolution of analytical instrumentation provides researchers with increasingly powerful tools for the detailed characterization and quantification of complex molecules like this compound.

Advanced Separation Techniques: High-resolution separation techniques are crucial for resolving this compound from complex mixtures.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers significant advantages over conventional HPLC, including faster analysis times, higher resolution, and improved sensitivity, owing to the use of smaller particle size stationary phases and higher operating pressures measurlabs.com. This allows for more efficient separation of closely related compounds or isomers.

Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds that are poorly retained on reversed-phase columns, HILIC can be a valuable alternative or complementary separation mode chromatographytoday.com. If this compound or its metabolites exhibit significant polarity, HILIC could offer improved retention and separation.

Sophisticated Detection Platforms: Coupling advanced separation techniques with sensitive and selective detectors is key to successful analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the determination of elemental compositions and the confident identification of unknown compounds or metabolites. This is invaluable for structural elucidation and confirmation in biosynthesis and metabolism studies chromatographytoday.com.

Tandem Mass Spectrometry (MS/MS): As mentioned, LC-MS/MS provides enhanced selectivity and sensitivity by allowing for targeted detection of specific precursor-product ion transitions. This is particularly useful for quantifying low-abundance analytes in complex matrices where other methods might struggle with selectivity frontiersin.orgnih.gov.

NMR Spectroscopy: Beyond quantification, NMR techniques like ¹H, ¹³C, and 2D NMR are indispensable for definitive structural elucidation of isolated compounds, including this compound and its potential metabolites. ¹¹B NMR is specific for boron-containing compounds, which is unlikely to be relevant for this compound based on current information ox.ac.ukresearchgate.netsdsu.edu.

Hypothetical Platform Suitability: The selection of an analytical platform depends on the specific research question, the nature of the sample matrix, and the required sensitivity and specificity.

Future Research Directions and Opportunities

Elucidation of Remaining Uncharacterized Biosynthetic Intermediates and Enzymes

Despite Trichosiderin B being recognized as a pigment found in red hair and feathers researchgate.netresearchgate.netmdpi.com, its complete biosynthetic pathway remains incompletely understood. Research efforts should focus on identifying the specific enzymes and intermediate metabolites involved in its formation. While benzothiazine structures are known precursors to trichosiderin (trichochrome) pigments ijmrset.com, the precise enzymatic steps, including oxidation and cyclization reactions, that lead to this compound require detailed investigation. Future studies could employ advanced omics technologies, such as genomics, transcriptomics, and proteomics, in organisms known to produce this compound to map the complete enzymatic machinery. Identifying and characterizing these enzymes will provide crucial insights into the natural production of this pigment and potentially reveal novel biocatalytic processes.

Exploration of Novel Synthetic Routes and Bio-inspired Total Synthesis

The synthesis of this compound is described as involving complex organic chemistry techniques ontosight.ai. While existing methods allow for its isolation and study, the development of novel, more efficient, and sustainable synthetic routes is a significant area for future research. This could involve exploring greener chemistry principles, such as the use of milder reagents, reduced solvent usage, and energy-efficient processes. Furthermore, investigating bio-inspired total synthesis strategies, which mimic aspects of the natural biosynthetic pathway, could lead to innovative production methods. Designing and synthesizing analogs of this compound through these novel routes would also be valuable for structure-activity relationship studies, potentially yielding compounds with enhanced or entirely new biological properties. The synthesis of related complex molecules, such as Trichodermamide B, highlights the sophisticated reactions that might be adapted or inspire new approaches organic-chemistry.org.

Deeper Understanding of Intrinsic Molecular Mechanisms and Biological Functions Beyond Pigmentation

Currently, this compound is primarily recognized for its role as a pigment in hair and feathers mdpi.com. However, preliminary research suggests potential biological activities, including antimicrobial and antioxidant effects ontosight.ai. A critical future research direction is to elucidate the intrinsic molecular mechanisms underlying these purported activities. This involves investigating how this compound interacts with cellular targets, enzymes, or signaling pathways that are independent of its pigmentary function. Comprehensive screening assays are needed to identify any other hitherto unknown biological activities or therapeutic potentials, moving beyond its established role in coloration. Understanding these mechanisms could unlock new applications in medicine or biotechnology.

Development of Advanced Analytical Platforms for In Situ and Real-Time Mechanistic Studies

The accurate analysis and characterization of this compound in biological matrices such as hair and feathers present opportunities for developing advanced analytical platforms. While techniques like High-Performance Liquid Chromatography (HPLC) and Fourier Transform Infrared (FTIR) spectroscopy are utilized for related compounds and hair dye analysis ust.edumdpi.com, and sensitive techniques like HPLC-MS/MS are generally employed nih.gov, there is a need for methods enabling in situ and real-time mechanistic studies. Future research could focus on adapting or developing cutting-edge techniques, such as surface-enhanced Raman spectroscopy (SERS), atomic force microscopy (AFM) coupled with spectroscopy, or advanced mass spectrometry imaging. These platforms would allow for the direct observation of this compound's behavior and interactions within its biological environment in real-time, providing deeper insights into its functions and transformations. Developing robust methods for characterizing potential degradation products under various conditions is also a relevant area.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | ontosight.ainih.gov |

| Synonyms | Trichochrome B | nih.govmedicaljournalssweden.se |

| CAS Number | 35394-49-1 | nih.govlookchem.comchembk.comchemicalbook.com |

| Molecular Formula | C₂₃H₂₀N₄O₉S₂ | nih.govlookchem.comchembk.comchemicalbook.com |

| Molar Mass ( g/mol ) | 560.5563 | lookchem.comchembk.comchemicalbook.com |

| PSA (Ų) | 299.95000 | lookchem.com |

| LogP | 2.14670 | lookchem.com |

| Density (g/cm³) | 1.89 | lookchem.com |

| Purity/Quality | 99% (from raw suppliers) | lookchem.com |

常见问题

Basic Research Questions

Q. How is Trichosiderin B structurally characterized, and what analytical techniques are essential for its identification?

- Methodological Answer : Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For reproducibility, experimental protocols must detail solvent systems, temperature controls, and calibration standards. Cross-referencing spectral data with existing databases (e.g., PubChem, SciFinder) ensures accuracy .

Q. What are the foundational steps for synthesizing this compound in a laboratory setting?

- Methodological Answer : Synthesis requires a multi-step organic reaction pathway, often involving catalytic asymmetric synthesis or natural product extraction. Key considerations include reaction yield optimization (e.g., temperature, solvent polarity), purification via column chromatography or HPLC, and purity validation using thin-layer chromatography (TLC) with ≥95% purity thresholds. Detailed protocols should align with guidelines for reporting synthetic procedures .

Q. How can researchers establish baseline pharmacological activity profiles for this compound?

- Methodological Answer : Initial assays include in vitro cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination via kinetic assays), and receptor binding studies (radioligand displacement). Controls must account for solvent interference and batch-to-batch variability. Dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) are critical for reliability .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s mechanism of action?

- Methodological Answer : Apply the PICO framework (Population: target cells; Intervention: this compound; Comparison: known inhibitors; Outcome: pathway modulation) to isolate variables. Use orthogonal assays (e.g., CRISPR-Cas9 gene knockout + Western blotting) to validate hypotheses. Contradictory results may arise from off-target effects, necessitating dose-range refinement and proteomic profiling .

Q. What strategies optimize this compound’s bioavailability in in vivo studies while minimizing toxicity?

- Methodological Answer : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance solubility (e.g., nanoformulation) and metabolic stability (e.g., cytochrome P450 inhibition). Toxicity screens (e.g., Ames test, hERG channel assays) should precede in vivo trials. Use species-specific metabolic profiling to extrapolate human relevance .

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Train models on curated datasets (e.g., ChEMBL, BindingDB) using descriptors like logP, polar surface area, and molecular docking scores. Validate predictions with in vitro assays for key targets (e.g., kinase inhibition). Address overfitting via k-fold cross-validation and external test sets .

Q. What systematic approaches identify literature gaps in this compound’s therapeutic applications?

- Methodological Answer : Conduct a PRISMA-guided systematic review with Boolean search strategies (e.g., "this compound" AND ("antimicrobial" OR "anticancer") NOT "commercial"). Use tools like VOSviewer for bibliometric analysis to map understudied areas (e.g., synergistic drug combinations) .

Q. How do researchers validate this compound’s target engagement in complex biological systems?

- Methodological Answer : Implement cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct binding. Pair with CRISPR-based genetic validation (e.g., target gene overexpression/silencing) to establish causality. Include negative controls (e.g., inactive enantiomers) .

Methodological Frameworks for Data Integrity

- Data Validation : Replicate experiments across independent labs with blinded analysis. Use platforms like Zenodo for raw data deposition, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Ethical Reporting : Adhere to journal-specific guidelines for chemical data (e.g., Beilstein Journal’s requirements for spectral reproducibility) and avoid "cherry-picking" data to confirm biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。